4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol
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Overview
Description
4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol: is a chemical compound with the molecular formula C7H11IO3 It contains a cyclopentane ring fused to a furan ring, with an iodine atom and two hydroxyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves the iodination of a precursor compound, such as hexahydro-2H-cyclopenta[b]furan-2,5-diol
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of hexahydro-2H-cyclopenta[b]furan-2,5-diol.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hexahydro-2H-cyclopenta[b]furan-2,5-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of iodine in the molecule can enhance the compound’s bioavailability and efficacy.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and hydroxyl groups play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexahydro-2H-cyclopenta[b]furan-2,5-diol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
4-Bromohexahydro-2H-cyclopenta[b]furan-2,5-diol: Contains a bromine atom instead of iodine, which can lead to different reactivity and properties.
4-Chlorohexahydro-2H-cyclopenta[b]furan-2,5-diol: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: The presence of the iodine atom in 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol makes it unique among its analogs. Iodine’s larger atomic size and higher reactivity compared to bromine and chlorine can lead to distinct chemical and biological properties, making this compound valuable for specific applications.
Properties
CAS No. |
62003-50-3 |
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Molecular Formula |
C7H11IO3 |
Molecular Weight |
270.06 g/mol |
IUPAC Name |
4-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C7H11IO3/c8-7-3-1-6(10)11-5(3)2-4(7)9/h3-7,9-10H,1-2H2 |
InChI Key |
DVAVOPBZLUPOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C2I)O)OC1O |
Origin of Product |
United States |
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